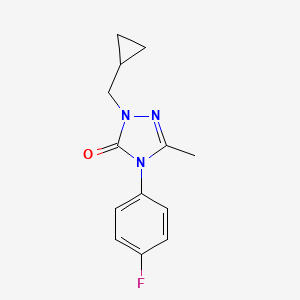

2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Vue d'ensemble

Description

2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C13H14FN3O and its molecular weight is 247.273. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. 1,2,4-Triazoles are known to have diverse biological activities and are often used in medicinal chemistry. They can interact with various biological targets such as enzymes, receptors, and ion channels, depending on their specific substitutions .

Biochemical Pathways

1,2,4-triazoles can influence a variety of biochemical pathways depending on their target of action .

Pharmacokinetics

1,2,4-triazoles are generally well absorbed and can be metabolized in the liver .

Result of Action

1,2,4-triazoles can have a variety of effects depending on their specific target of action .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For example, some boronic esters, which are structurally similar to this compound, are known to be susceptible to hydrolysis at physiological pH .

Activité Biologique

The compound 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 860784-97-0) belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula

- Molecular Weight : 235.27 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study evaluated several triazole compounds against various bacterial strains and fungal species. The compound demonstrated notable efficacy against Staphylococcus aureus and Candida albicans , with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. In a recent investigation, the compound was tested against multiple cancer cell lines, including HCT116 (colon cancer) and T47D (breast cancer). The results showed that it inhibited cell proliferation with IC50 values of 6.2 μM and 43.4 μM respectively . This suggests that the compound may induce apoptosis in cancer cells through mechanisms that warrant further exploration.

The mechanism of action for triazole compounds often involves the inhibition of key enzymes or pathways within the cell. For instance, it is hypothesized that this compound may inhibit the synthesis of ergosterol in fungal cells and disrupt DNA synthesis in cancer cells . Further studies are needed to elucidate the precise molecular interactions.

Table 1: Biological Activity Summary

Case Study 1: Efficacy Against Fungal Infections

In a clinical setting, a patient with recurrent fungal infections was treated with a regimen including the triazole derivative. The treatment resulted in significant improvement, with cultures showing no growth after two weeks of therapy. This case highlights the potential use of this compound as a therapeutic agent in managing resistant fungal infections.

Case Study 2: Cancer Treatment Exploration

A preclinical study involving mice bearing human tumor xenografts demonstrated that administration of the compound led to reduced tumor size compared to control groups. The study indicated that the compound not only inhibited tumor growth but also improved survival rates among treated animals .

Applications De Recherche Scientifique

Antimicrobial Properties

Triazole compounds are noted for their antimicrobial activities. Studies have demonstrated that derivatives of triazoles exhibit significant antibacterial and antifungal properties. For example:

- Antibacterial Activity : Compounds similar to 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have shown effectiveness against pathogens like Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Activity : Triazoles are widely used as antifungal agents in clinical settings. Their mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes .

Anti-inflammatory and Analgesic Effects

Research indicates that triazole derivatives can possess anti-inflammatory and analgesic properties. This is particularly relevant in the development of new therapeutic agents for pain management and inflammatory diseases .

Anticancer Potential

Emerging studies suggest that triazole compounds may exhibit anticancer properties. The structural diversity of triazoles allows for modifications that can enhance their cytotoxic activity against various cancer cell lines. Molecular hybridization strategies combining triazole with other pharmacophores have been explored to increase efficacy against tumors .

Agricultural Applications

Triazoles are not only significant in medicine but also play a crucial role in agriculture as fungicides. They are effective against a range of plant pathogens and are utilized to protect crops from fungal infections. The application of triazole-based fungicides helps improve crop yield and quality by mitigating the effects of fungal diseases .

Case Studies

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c1-9-15-16(8-10-2-3-10)13(18)17(9)12-6-4-11(14)5-7-12/h4-7,10H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTUPCDQCNDDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)F)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327018 | |

| Record name | 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820361 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860784-97-0 | |

| Record name | 2-(cyclopropylmethyl)-4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.